4-fluoro-7-methyl-N-[(1R,3S)-3-[(3S)-3-[methyl(methylsulfonyl)amino]pyrrolidin-1-yl]cyclohexyl]-1H-indole-2-carboxamide
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Overview
Description
EPZ-719 is a novel and potent inhibitor of the enzyme SET domain-containing protein 2 (SETD2), which is a histone methyltransferase. This compound has shown significant potential in various scientific research applications, particularly in the fields of oncology and virology .
Preparation Methods
EPZ-719 is synthesized through a series of chemical reactions that involve the formation of its indole core and the attachment of various functional groups. The synthetic route typically involves the following steps:
- Formation of the indole core.
- Introduction of the fluoro and methyl groups.
- Attachment of the pyrrolidinyl and cyclohexyl groups.
- Final purification to achieve high purity .
Chemical Reactions Analysis
EPZ-719 undergoes several types of chemical reactions, including:
Oxidation: EPZ-719 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Substitution reactions can replace specific functional groups with others, leading to the formation of analogs
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of EPZ-719 with modified functional groups .
Scientific Research Applications
EPZ-719 has a wide range of scientific research applications:
Oncology: EPZ-719 has shown significant potential in inhibiting tumor growth in multiple myeloma models. .
Virology: EPZ-719 has been studied for its role in regulating HIV expression and latency.
Epigenetics: EPZ-719 is used in epigenetic research to study the role of histone methylation in gene expression and chromatin structure.
Mechanism of Action
EPZ-719 exerts its effects by selectively inhibiting the SETD2 enzyme. SETD2 is responsible for the trimethylation of lysine 36 on histone H3 (H3K36me3), a modification that plays a crucial role in gene expression, DNA repair, and RNA splicing. By inhibiting SETD2, EPZ-719 disrupts these processes, leading to altered gene expression and impaired cellular functions .
Comparison with Similar Compounds
EPZ-719 is unique in its high selectivity and potency as a SETD2 inhibitor. Similar compounds include:
EPZ-719 stands out due to its specific targeting of SETD2 and its effectiveness in both oncology and virology research .
Properties
Molecular Formula |
C22H31FN4O3S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
4-fluoro-7-methyl-N-[(1R,3S)-3-[(3S)-3-[methyl(methylsulfonyl)amino]pyrrolidin-1-yl]cyclohexyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H31FN4O3S/c1-14-7-8-19(23)18-12-20(25-21(14)18)22(28)24-15-5-4-6-16(11-15)27-10-9-17(13-27)26(2)31(3,29)30/h7-8,12,15-17,25H,4-6,9-11,13H2,1-3H3,(H,24,28)/t15-,16+,17+/m1/s1 |
InChI Key |
ZLVKIBLQXFILMA-IKGGRYGDSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)N[C@@H]3CCC[C@@H](C3)N4CC[C@@H](C4)N(C)S(=O)(=O)C |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCC(C4)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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